molecular formula C15H16N2O3S B5811371 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide

4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide

Cat. No. B5811371
M. Wt: 304.4 g/mol
InChI Key: IJSMDFUNRBOYSV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide, also known as Efatutazone, is a synthetic compound that has been extensively studied for its potential in treating various diseases. Efatutazone belongs to the thiazolidinedione class of drugs and has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential in treating various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects in various animal models of inflammation.

Mechanism of Action

4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of various inflammatory mediators and the promotion of apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). This compound has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on PPARγ activation are well understood. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have hepatotoxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide can be synthesized by reacting 4-ethyl-2-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-furyl)acrylic acid to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-amino-5-methylthiophene-3-carboxamide to form this compound. The overall reaction scheme is shown below:

properties

IUPAC Name

4-ethyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-11-9(2)21-15(13(11)14(16)19)17-12(18)7-6-10-5-4-8-20-10/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSMDFUNRBOYSV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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